1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine, also known as CP-31398, is an organic amine compound with a variety of applications in both scientific research and laboratory experiments. CP-31398 is an important component in many synthetic processes, as it can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-ligand binding studies. Additionally, CP-31398 has been used in a variety of laboratory experiments, such as in the study of enzyme kinetics and protein-ligand interactions.
Scientific Research Applications
Catalysts for Copolymerization
1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine derivatives have been used in the development of catalysts for the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the potential of these compounds in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).
Development of New Nitrogen-Rich Molecules
These compounds have been utilized in the creation of new nitrogen-rich molecules, particularly in the field of chemistry that focuses on the synthesis of complex structures. This research has implications for the development of materials with novel properties (Garbacia, Hillairet, Touzani, & Lavastre, 2005).
Synthetic Chemistry and Drug Discovery
They are significant in synthetic chemistry, especially in the context of creating complex chemical structures like bicyclic pyrazolo-pyridines and other multicyclic compounds. These structures are valuable for drug discovery and development (Tu et al., 2014).
Applications in Organic Synthesis
This compound and its derivatives are widely used in organic synthesis. They are crucial in one-pot, multi-component synthesis methods, which are essential for creating diverse chemical libraries useful in drug discovery (Ahadi, Mirzaei, & Bazgir, 2010).
Novel Chemical Reactions
These compounds are key in developing novel chemical reactions, providing new pathways to create complex and potentially bioactive structures. This includes unique reactions like domino reactions and synthesis of novel heterocycles (Jiang et al., 2014).
Green Chemistry Applications
They play a role in green chemistry, particularly in catalyst-free and solvent-free synthesis methods. This approach is important for environmentally friendly and sustainable chemistry practices (Yu et al., 2013).
properties
IUPAC Name |
2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCMDDDHRHNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669518 | |
Record name | 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-93-8 | |
Record name | 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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